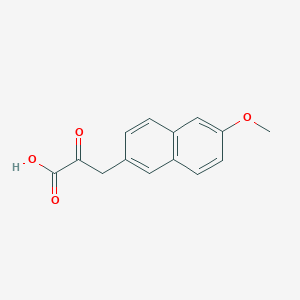
2-Methyl-2-(prop-1-en-2-yl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(prop-1-en-2-yl)oxirane is an organic compound with the molecular formula C6H10O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-(prop-1-en-2-yl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids. For instance, the reaction of 2-methyl-2-(prop-1-en-2-yl)propene with a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale epoxidation processes. These processes typically employ catalysts and optimized reaction conditions to maximize yield and efficiency. The use of environmentally friendly oxidants and solvents is also a focus in modern industrial methods to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(prop-1-en-2-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under appropriate conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(prop-1-en-2-yl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(prop-1-en-2-yl)oxirane involves its reactivity due to the strained three-membered ring. The ring strain makes the oxirane ring highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions .
Comparison with Similar Compounds
2-Methyl-2-(prop-1-en-2-yl)oxirane can be compared with other similar oxirane compounds:
Oxirane (Ethylene oxide): A simpler oxirane compound with significant industrial applications, particularly in the production of ethylene glycol.
Propylene oxide: Another important oxirane used in the production of polyurethanes and other polymers.
Butylene oxide: Used in the production of surfactants and other specialty chemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other oxiranes. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
34485-82-0 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-methyl-2-prop-1-en-2-yloxirane |
InChI |
InChI=1S/C6H10O/c1-5(2)6(3)4-7-6/h1,4H2,2-3H3 |
InChI Key |
PFMOZGXOYLJJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13533976.png)









